Vonoprazan

Catalog No.
S546857
CAS No.
881681-00-1
M.F
C17H16FN3O2S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan

CAS Number

881681-00-1

Product Name

Vonoprazan

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3

InChI Key

BFDBKMOZYNOTPK-UHFFFAOYSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3

Solubility

Slightly soluble

Synonyms

1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, TAK 438, TAK-438, TAK438, Vonoprazan

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3

Description

The exact mass of the compound Vonoprazan is 345.0947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Superior Acid Suppression:

Unlike traditional Proton Pump Inhibitors (PPIs) that block acid production within the stomach, Vonoprazan works through a different mechanism. It acts as a Potassium-Competitive Acid Blocker (KCAB), binding directly to potassium channels on gastric parietal cells. This unique action leads to a more potent and sustained suppression of acid secretion []. Studies have shown that Vonoprazan demonstrates superior acid suppression compared to Lansoprazole, a widely used PPI [].

Faster Symptom Improvement and Mucosal Healing:

Clinical trials have evaluated Vonoprazan's efficacy in treating GERD. Research by Miyazaki et al. [] suggests that Vonoprazan offers faster relief from GERD symptoms like heartburn compared to Lansoprazole. Additionally, a systematic review and meta-analysis by Li et al. [] found that Vonoprazan achieved higher rates of mucosal healing in the esophagus when compared to PPIs. This faster healing could potentially reduce the risk of complications associated with chronic GERD.

Potential Advantages over PPIs:

While PPIs are the mainstay of GERD treatment, concerns exist regarding their long-term use. Some studies suggest a link between PPI use and increased risks of infections and bone fractures []. Vonoprazan's unique mechanism of action might offer advantages. Studies by Ma et al. indicate that Vonoprazan demonstrates similar safety profiles to PPIs, but further research is needed to determine its long-term safety compared to traditional GERD medications.

Vonoprazan is a novel pharmaceutical compound classified as a potassium-competitive acid blocker (PCAB). It functions primarily by inhibiting the hydrogen-potassium ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the ATPase, vonoprazan competes with potassium ions for binding at the active site of the enzyme, allowing for a reversible inhibition mechanism. This unique action results in a significantly more potent suppression of gastric acid secretion, estimated to be approximately 350 times more effective than lansoprazole, a commonly used PPI .

The compound is typically administered in its fumarate salt form and has been utilized in clinical settings for the treatment of various acid-related gastrointestinal disorders, including gastroesophageal reflux disease and peptic ulcers. It was first approved for use in Japan in February 2015 and has gained attention due to its rapid onset of action and prolonged duration of effect .

Unlike PPIs, which irreversibly block the H+,K+-ATPase enzyme, Vonoprazan competitively binds to the enzyme's potassium-binding site in a reversible manner []. This competitive inhibition disrupts the proton exchange process, leading to a significant reduction in gastric acid secretion [].

. The most common methods include:

  • Reduction of Ethyl Ester: The process begins with the reduction of an ethyl ester to an alcohol.
  • Oxidation to Aldehyde: The alcohol is then oxidized to form an aldehyde.
  • Reductive Amination: The aldehyde undergoes reductive amination with methylamine to yield a pyrrole intermediate.
  • Formation of Fumarate Salt: Finally, the free base is reacted with fumaric acid to produce vonoprazan fumarate .

These steps can vary slightly depending on the specific synthetic route employed, but they generally involve similar transformations that utilize various reagents and conditions to achieve the desired product.

Vonoprazan exhibits significant biological activity as an inhibitor of gastric acid secretion. Its mechanism of action allows it to effectively suppress both basal and stimulated gastric acid production at the parietal cell level. Studies have shown that vonoprazan can maintain intragastric pH levels above 4.0 for extended periods, which is beneficial in treating acid-related disorders .

In addition to its primary action on hydrogen-potassium ATPase, vonoprazan has demonstrated efficacy against Helicobacter pylori when used in combination with antibiotics, enhancing eradication rates compared to traditional therapies .

The synthesis methods for vonoprazan are notable for their complexity and efficiency. Three prominent methods are described:

  • Method I: Involves six steps, including reduction, oxidation, and reductive amination, culminating in salt formation with fumaric acid.
  • Method II: Comprises seven steps that include bromination and fluorination in addition to the basic synthesis steps.
  • Method III: A more streamlined approach that utilizes five steps focusing on sulfonylation before reductive amination and salification .

Each method highlights different aspects of organic synthesis techniques while emphasizing the importance of controlling reaction conditions and reagent selection.

Vonoprazan has several clinical applications primarily related to gastrointestinal health:

  • Treatment of Gastroesophageal Reflux Disease: Administered at doses of 10-20 mg daily.
  • Management of Peptic Ulcers: Effective in both treatment and prevention scenarios.
  • Helicobacter pylori Eradication: Used in combination therapies with antibiotics like clarithromycin and amoxicillin .

Its unique mechanism provides advantages over traditional PPIs, particularly in terms of onset speed and duration of action.

Interaction studies involving vonoprazan have revealed important pharmacokinetic considerations:

  • Metabolism: Vonoprazan is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to interactions with other drugs metabolized by this pathway.
  • Drug-Drug Interactions: Co-administration with clarithromycin has shown increased plasma levels of both drugs due to metabolic inhibition .
  • Impact on Gastrin Levels: Vonoprazan tends to elevate serum gastrin concentrations significantly compared to traditional PPIs, which may have implications for long-term use .

Vonoprazan stands out among gastrointestinal medications due to its unique mechanism as a potassium-competitive acid blocker. Here are some similar compounds for comparison:

CompoundClassMechanismPotency (vs Lansoprazole)Unique Features
LansoprazoleProton Pump InhibitorIrreversible inhibition of H+, K+-ATPaseBaselineTraditional PPI
OmeprazoleProton Pump InhibitorIrreversible inhibitionBaselineFirst PPI developed
RabeprazoleProton Pump InhibitorIrreversible inhibitionBaselineShorter half-life compared to others
EsomeprazoleProton Pump InhibitorIrreversible inhibitionBaselineS-enantiomer of omeprazole
DexlansoprazoleProton Pump InhibitorIrreversible inhibitionBaselineDual delayed-release formulation

Vonoprazan's ability to provide rapid and sustained gastric acid suppression differentiates it from these traditional agents, making it a valuable option in clinical practice .

Potassium-Competitive Inhibition of Hydrogen Potassium Adenosine Triphosphatase

Vonoprazan represents a groundbreaking advancement in gastric acid suppression therapy through its novel mechanism as a potassium-competitive acid blocker. Unlike conventional proton pump inhibitors that require acid activation and form irreversible covalent bonds, vonoprazan operates through a fundamentally different mechanism involving direct, reversible competition with potassium ions at the hydrogen potassium adenosine triphosphatase binding site [1] [2].

The gastric hydrogen potassium adenosine triphosphatase, commonly known as the proton pump, is a phosphorus-type adenosine triphosphatase responsible for the final step of gastric acid secretion in parietal cells. This enzyme creates a million-fold proton gradient across the membrane, representing the steepest known cation gradient in mammalian tissue [3] [4]. Vonoprazan specifically and competitively binds to this enzyme at or near the potassium ion binding site, sterically inhibiting potassium binding and preventing the activation of the hydrogen potassium adenosine triphosphatase by potassium ions [5] [6].

The competitive inhibition mechanism demonstrates exceptional specificity for the gastric proton pump over other adenosine triphosphatase systems. Research has established that vonoprazan exhibits a selectivity ratio of 719.4-fold for hydrogen potassium adenosine triphosphatase compared to sodium potassium adenosine triphosphatase [7]. This remarkable selectivity is attributed to the unique structural features of the gastric proton pump binding site and vonoprazan's molecular architecture that precisely complements this site.

The inhibitory constant (Ki) for vonoprazan has been consistently measured at 3.0 nanomolar, indicating exceptionally high binding affinity [2] [8] [9]. This value represents the drug concentration required to achieve half-maximal inhibition under equilibrium conditions, demonstrating vonoprazan's potent inhibitory capacity. The half-maximal inhibitory concentration ranges from 0.015 to 0.019 nanomolar, further confirming the compound's remarkable potency [10] [11].

Structural Basis for Proton Pump Binding Affinity

The molecular foundation of vonoprazan's exceptional binding affinity lies in its unique interaction with the gastric proton pump's luminal vestibule. Crystal structure analysis reveals that vonoprazan binds in a luminal vestibule situated between the surfaces of membrane helices 4, 5, and 6 [2] [8] [12]. This binding site represents a critical region that provides access to the cation-binding site while maintaining selectivity for the gastric proton pump.

The crystal structure of the gastric proton pump complexed with vonoprazan (Protein Data Bank identification 5YLU) provides detailed insights into the molecular interactions governing this binding [3] [4]. The structure reveals that vonoprazan occupies a conduit running from the gastric lumen to the cation-binding site, with the drugs having partially overlapping but clearly distinct binding modes compared to other inhibitors [3] [4].

Key structural features contributing to vonoprazan's binding affinity include hydrogen bonding interactions between tyrosine 799 and the sulfone group of vonoprazan [11]. The crystallographic analysis demonstrates that vonoprazan's methylamino group reaches near the cation-binding site located deep in the conduit, effectively preventing potassium binding while its pyridine ring maintains contact with tyrosine 799 at the luminal entrance [13].

The high point-positive charge of vonoprazan, characterized by a pKa value of 9.06 to 9.37, enables exceptional accumulation in the acidic secretory canaliculi of parietal cells [14] [15] [16]. This accumulation can reach concentrations up to 10^8-fold higher than plasma levels, ensuring sustained inhibitory activity even after systemic drug clearance [11] [17].

Molecular modeling studies have identified specific amino acid residues that form significant binding interactions with vonoprazan. The exit of the drug from the binding site is hindered by aspartate 137 and asparagine 138 in the loop between transmembrane segments 1 and 2, which presents an electrostatic barrier to movement of the sulfonyl group [2] [8] [12]. This structural arrangement contributes significantly to the slow dissociation rate observed with vonoprazan.

Comparative Binding Kinetics: Vonoprazan versus Conventional Proton Pump Inhibitors

The binding kinetics of vonoprazan demonstrate fundamental differences from conventional proton pump inhibitors, providing superior therapeutic advantages. While traditional proton pump inhibitors require acid activation and form irreversible covalent bonds with cysteine residues, vonoprazan binds through ionic, reversible interactions that are independent of acid secretion status [1] [2] [18].

The dissociation half-life of vonoprazan from the hydrogen potassium adenosine triphosphatase complex ranges from 7.5 to 12.5 hours, representing a dramatically slower dissociation rate compared to other potassium-competitive acid blockers [2] [11] [17]. For comparison, the dissociation half-life of SCH28080, another potassium-competitive acid blocker, is less than 2 minutes, highlighting vonoprazan's exceptional binding stability [11].

ParameterVonoprazanConventional PPIs
Mechanism of inhibitionPotassium-competitive inhibitionIrreversible proton pump inhibition
Binding typeReversible, non-covalentIrreversible, covalent
Dissociation rateSlow (t1/2 = 7.5-12.5 hours)Irreversible until enzyme regeneration
pH dependencyIndependent of acid secretionRequires acid activation
Onset of actionRapid (2-4 hours)Slow (3-5 days for full effect)
Duration of actionLong-lasting (24 hours)Dependent on enzyme regeneration
Acid stabilityAcid-stableAcid-labile (requires enteric coating)

The binding rate of vonoprazan reaches a plateau of inhibition within 200 seconds, demonstrating rapid initial binding kinetics [16]. However, the therapeutic advantage lies in the prolonged residence time at the target site, which translates to sustained acid suppression throughout the dosing interval.

Vonoprazan demonstrates superior potency compared to conventional therapies. It exhibits 10-fold greater potency than SCH28080 and 350-fold greater potency than lansoprazole in porcine gastric microsomes at pH 6.5 [19] [20]. This enhanced potency is attributed to the combination of high binding affinity, optimal pharmacokinetic properties, and unique structural features that maximize target engagement.

The reversible nature of vonoprazan binding provides therapeutic advantages over irreversible proton pump inhibitors. While conventional proton pump inhibitors require new enzyme synthesis for recovery of acid secretion, vonoprazan's effects can be modulated through competitive displacement, allowing for more predictable and controllable therapeutic outcomes.

In Silico Molecular Docking Studies with Gastric Proton Pump

Computational molecular docking studies have provided detailed insights into the binding interactions between vonoprazan and the gastric proton pump, complementing experimental crystallographic data. These studies utilize the crystal structure of the gastric proton pump (Protein Data Bank identification 5YLU) as the target for molecular modeling investigations [21] [22].

Molecular docking analysis reveals that vonoprazan achieves a binding energy of -9.0 kilocalories per mole with an inhibition constant of 0.249 micromolar [23]. The docking studies confirm that vonoprazan binds within the luminal vestibule of the proton pump, consistent with experimental observations. The binding site encompasses residues from multiple transmembrane segments, creating a well-defined pocket that accommodates the vonoprazan molecule.

In silico studies have identified key residues that form significant binding interactions with vonoprazan in the active site of hydrogen potassium adenosine triphosphatase. The molecular modeling reveals that vonoprazan forms multiple non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions with amino acid residues lining the binding pocket [23] [21].

The computational analysis provides insights into the molecular basis of vonoprazan's selectivity for the gastric proton pump. The docking studies demonstrate that the binding site architecture in hydrogen potassium adenosine triphosphatase differs significantly from that of sodium potassium adenosine triphosphatase, explaining the observed selectivity profile [23].

Molecular dynamics simulations have been employed to study the stability of the vonoprazan-proton pump complex over time. These studies reveal that the bound complex remains stable throughout the simulation period, supporting the experimental observations of slow dissociation kinetics [23].

Docking ParameterVonoprazan Value
Binding energy-9.0 kcal/mol
Inhibition constant0.249 μM
Ligand efficiency-0.35 kcal/mol per atom
Number of hydrogen bonds3-4
Number of hydrophobic contacts8-12
Binding site volume1,200-1,500 Ų

Structure-activity relationship studies through molecular docking have identified critical molecular features responsible for vonoprazan's high binding affinity. The pyridine ring system, fluorophenyl group, and sulfonyl linker all contribute to optimal binding geometry and interaction with specific amino acid residues [23] [21].

The in silico studies have been instrumental in understanding the molecular mechanism underlying vonoprazan's slow dissociation rate. The computational analysis reveals that the sulfonyl group of vonoprazan encounters an electrostatic barrier formed by aspartate 137 and asparagine 138 during the dissociation process, explaining the observed kinetic behavior [23] [21].

These molecular docking studies provide a foundation for future drug design efforts aimed at developing improved potassium-competitive acid blockers. The detailed understanding of binding interactions and structural requirements offers opportunities for rational drug design approaches to enhance therapeutic efficacy while maintaining selectivity [23] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.09472610 g/mol

Monoisotopic Mass

345.09472610 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

194.8°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1R5L3J156G

Drug Indication

Vonoprazan, in combination with amoxicillin and clarithromycin in a co-packaged product, is indicated for the treatment of _Helicobacter pylori_ (_H. pylori_) infection in adults. Another co-packaged product with only vonoprazan and amoxicillin is also indicated for the treatment of _H. pylori_ infection in adults.
Treatment of gastroesophageal reflux disease, Treatment of Helicobacter pylori infection

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC08 - Vonoprazan

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP4 [HSA:495 496] [KO:K01542 K01543]

Other CAS

881681-00-1

Absorption Distribution and Excretion

Vonoprazan has time-independent pharmacokinetics, and steady-state concentrations are reached after 3 to 4 days. In patients given a single dose of vonoprazan, the AUC0-12h, Cmax and Tmax were 154.8 ng*hr/mL, 25.2 ng/mL, and 2.5 h. In patients given vonoprazan twice daily, the AUC0-12h, Cmax and Tmax were 272.5 ng*hr/mL, 37.8 ng/mL, and 3.0 h. In patients given 10 mg to 40 mg of vonoprazan daily for 7 days, the AUC and Cmax increased in a dose-proportional manner. In healthy subjects given 20 mg of vonoprazan, a high-fat meal led to a 5% and 15% increase in Cmax and AUC; however, these changes were not considered clinically significant.
Vonoprazan is excreted in urine (67%) and feces (31%). Approximately 8% and 1.4% of the dose administered are recovered unchanged in urine and feces, respectively.
Vonoprazan has an apparent oral volume of distribution of 1001 L following a single dose (20 mg). At steady state, the apparent oral volume of distribution of vonoprazan is 782.7 L.
Vonoprazan has an apparent oral clearance of 97.3 L/h following a single dose (20 mg). At steady state, the apparent oral clearance of vonoprazan is 81.3 L/h.

Metabolism Metabolites

Vonoprazan is metabolized by several cytochrome P450 (CYP) isoforms, mainly CYP3A4, and to a lesser extent CYP3A5, CYP2B6, CYP2C19, CYP2C9 and CYP2D6. Sulfo- and glucuronosyl-transferases also participate in the metabolism of vonoprazan, and all metabolites are pharmacologically inactive. CYP3A4 converts vonoprazan into metabolites M-I and M-II, which are then converted to glucuronic-acid-conjugated products M-I-G and M-II-G, respectively. Unlike proton pump inhibitors, the presence of CYP2C19 polymorphisms does not have a significant effect on the pharmacokinetics of vonoprazan.

Wikipedia

Vonoprazan
Calcium_ferrocyanide

Biological Half Life

Vonoprazan has an elimination half-life of 7.1 h following a single dose (20 mg). At steady state, the elimination half-life of vonoprazan is 6.8 h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Yamasaki H, Kawaguchi N, Nonaka M, Takahashi J, Morohashi A, Hirabayashi H, Moriwaki T, Asahi S. In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker. Xenobiotica. 2016 Jul 14:1-8. [Epub ahead of print] PubMed PMID: 27414183.
2: Otake K, Sakurai Y, Nishida H, Fukui H, Tagawa Y, Yamasaki H, Karashima M, Otsuka K, Inatomi N. Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Adv Ther. 2016 Jul;33(7):1140-57. doi: 10.1007/s12325-016-0345-2. Review. PubMed PMID: 27287852.
3: Kogame A, Takeuchi T, Nonaka M, Yamasaki H, Kawaguchi N, Bernards A, Tagawa Y, Morohashi A, Kondo T, Moriwaki T, Asahi S. Disposition and metabolism of TAK-438 (vonoprazan fumarate), a novel potassium-competitive acid blocker, in rats and dogs. Xenobiotica. 2016 May 26:1-12. [Epub ahead of print] PubMed PMID: 27225050.
4: Matsukawa J, Kogame A, Tagawa Y, Inatomi N. Radiographic Localization Study of a Novel Potassium-Competitive Acid Blocker, Vonoprazan, in the Rat Gastric Mucosa. Dig Dis Sci. 2016 Jul;61(7):1888-94. doi: 10.1007/s10620-016-4100-y. PubMed PMID: 26961787.
5: Yoneyama T, Teshima K, Jinno F, Kondo T, Asahi S. A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:42-9. doi: 10.1016/j.jchromb.2016.01.051. PubMed PMID: 26896571.
6: Liu L, Cao N, Ma X, Xiong K, Sun L, Zou Q. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. J Sep Sci. 2016 Apr;39(7):1232-41. doi: 10.1002/jssc.201501154. PubMed PMID: 26843471.
7: Matsukawa J, Inatomi N, Otake K. [Pharmacological and clinical profiles of a novel potassium-competitive acid blocker, vonoprazan fumarate (Takecab(®) 10 mg and 20 mg)]. Nihon Yakurigaku Zasshi. 2015 Nov;146(5):275-82. doi: 10.1254/fpj.146.275. Review. Japanese. PubMed PMID: 26558313.
8: Echizen H. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clin Pharmacokinet. 2016 Apr;55(4):409-18. doi: 10.1007/s40262-015-0326-7. Review. PubMed PMID: 26369775.
9: Arikawa Y, Nishida H, Kurasawa O, Hasuoka A, Hirase K, Inatomi N, Hori Y, Matsukawa J, Imanishi A, Kondo M, Tarui N, Hamada T, Takagi T, Takeuchi T, Kajino M. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamin e fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem. 2012 May 10;55(9):4446-56. doi: 10.1021/jm300318t. PubMed PMID: 22512618.

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